Cas no 1523813-47-9 (5-methyl-2-2-(methylamino)ethylphenol)

5-methyl-2-2-(methylamino)ethylphenol 化学的及び物理的性質
名前と識別子
-
- 5-methyl-2-2-(methylamino)ethylphenol
- 1523813-47-9
- 5-methyl-2-[2-(methylamino)ethyl]phenol
- EN300-1866237
-
- インチ: 1S/C10H15NO/c1-8-3-4-9(5-6-11-2)10(12)7-8/h3-4,7,11-12H,5-6H2,1-2H3
- InChIKey: MYDZTTWMOVLFOO-UHFFFAOYSA-N
- SMILES: OC1C=C(C)C=CC=1CCNC
計算された属性
- 精确分子量: 165.115364102g/mol
- 同位素质量: 165.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- XLogP3: 1.8
5-methyl-2-2-(methylamino)ethylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1866237-10.0g |
5-methyl-2-[2-(methylamino)ethyl]phenol |
1523813-47-9 | 10g |
$4852.0 | 2023-06-02 | ||
Enamine | EN300-1866237-5g |
5-methyl-2-[2-(methylamino)ethyl]phenol |
1523813-47-9 | 5g |
$3273.0 | 2023-09-18 | ||
Enamine | EN300-1866237-0.1g |
5-methyl-2-[2-(methylamino)ethyl]phenol |
1523813-47-9 | 0.1g |
$993.0 | 2023-09-18 | ||
Enamine | EN300-1866237-0.5g |
5-methyl-2-[2-(methylamino)ethyl]phenol |
1523813-47-9 | 0.5g |
$1084.0 | 2023-09-18 | ||
Enamine | EN300-1866237-10g |
5-methyl-2-[2-(methylamino)ethyl]phenol |
1523813-47-9 | 10g |
$4852.0 | 2023-09-18 | ||
Enamine | EN300-1866237-0.05g |
5-methyl-2-[2-(methylamino)ethyl]phenol |
1523813-47-9 | 0.05g |
$948.0 | 2023-09-18 | ||
Enamine | EN300-1866237-0.25g |
5-methyl-2-[2-(methylamino)ethyl]phenol |
1523813-47-9 | 0.25g |
$1038.0 | 2023-09-18 | ||
Enamine | EN300-1866237-2.5g |
5-methyl-2-[2-(methylamino)ethyl]phenol |
1523813-47-9 | 2.5g |
$2211.0 | 2023-09-18 | ||
Enamine | EN300-1866237-1.0g |
5-methyl-2-[2-(methylamino)ethyl]phenol |
1523813-47-9 | 1g |
$1129.0 | 2023-06-02 | ||
Enamine | EN300-1866237-5.0g |
5-methyl-2-[2-(methylamino)ethyl]phenol |
1523813-47-9 | 5g |
$3273.0 | 2023-06-02 |
5-methyl-2-2-(methylamino)ethylphenol 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
5-methyl-2-2-(methylamino)ethylphenolに関する追加情報
5-Methyl-2-[2-(methylamino)ethyl]phenol (CAS No. 1523813-47-9): A Comprehensive Overview
5-Methyl-2-[2-(methylamino)ethyl]phenol (CAS No. 1523813-47-9) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various industries. This phenolic derivative, characterized by its methylaminoethyl substitution, offers a fascinating case study for researchers and industry professionals alike. In this detailed exploration, we will examine its molecular structure, physicochemical characteristics, synthesis pathways, and emerging applications while addressing some of the most frequently searched questions about this compound in scientific databases and AI-powered search engines.
The molecular structure of 5-methyl-2-[2-(methylamino)ethyl]phenol features a phenol core with two distinct functional groups: a methyl group at the 5-position and a 2-(methylamino)ethyl side chain at the 2-position. This arrangement creates a molecule with both hydrophilic and lipophilic properties, making it particularly interesting for pharmaceutical research and material science applications. Recent searches in scientific databases reveal growing interest in phenolic compounds with aminoethyl substitutions, particularly for their potential as building blocks in drug discovery and specialty chemical synthesis.
From a physicochemical perspective, 5-methyl-2-[2-(methylamino)ethyl]phenol typically appears as a white to off-white crystalline powder under standard conditions. Its solubility profile shows good dissolution in polar organic solvents like methanol and ethanol, while being moderately soluble in water depending on pH conditions. These properties make it suitable for various formulation applications, a topic that has seen increased search volume in recent months as researchers explore novel phenolic derivatives for material science. The compound's melting point and stability characteristics have also become points of interest in online queries, particularly from researchers working on thermal-resistant materials.
The synthesis of CAS 1523813-47-9 typically involves multi-step organic reactions starting from readily available phenolic precursors. Modern synthetic approaches often employ green chemistry principles to improve yield and reduce environmental impact, reflecting the current industry trend toward sustainable chemical production. Online search data indicates particular interest in optimized synthesis methods for aminoethyl phenols, with many researchers seeking information about catalytic processes and atom-economical routes. Recent publications have explored microwave-assisted synthesis and flow chemistry approaches for similar compounds, suggesting potential directions for process optimization of this specific molecule.
In pharmaceutical research, 5-methyl-2-[2-(methylamino)ethyl]phenol has shown promise as a structural motif in drug design. Its molecular architecture bears resemblance to several bioactive compounds, making it a valuable intermediate in medicinal chemistry. Search engine analytics reveal growing queries about phenolic compounds in CNS drug development, particularly those with ethylamino side chains. While this specific compound is not currently used in marketed drugs, its structural features align with molecules being investigated for various therapeutic applications, contributing to its relevance in current research discussions.
Material science applications represent another area where 5-methyl-2-[2-(methylamino)ethyl]phenol has potential utility. The compound's ability to participate in polymerization reactions and serve as a building block for specialty polymers has attracted attention from researchers. Online search trends show increasing interest in functional phenolics for advanced materials, particularly in coatings and adhesives formulations. The compound's dual functionality (phenolic OH and amino group) makes it particularly interesting for creating novel polymeric architectures with tailored properties.
Analytical characterization of 1523813-47-9 typically involves standard techniques including HPLC, GC-MS, and NMR spectroscopy. Recent search data indicates that researchers frequently look for analytical methods for amino-substituted phenols, particularly those that can distinguish positional isomers. The compound's spectral fingerprints and chromatographic behavior have been well-documented in the literature, providing reliable reference data for quality control purposes in research and potential industrial applications.
From a safety and handling perspective, standard laboratory precautions are recommended when working with 5-methyl-2-[2-(methylamino)ethyl]phenol. While not classified as highly hazardous, proper personal protective equipment should be used, as with any fine chemical. Search engine data shows that researchers often seek safety data for aminoethyl phenolic compounds, particularly regarding storage conditions and compatibility with other chemicals. These queries reflect the growing emphasis on workplace safety in chemical research and production environments.
The commercial availability of CAS 1523813-47-9 has expanded in recent years, with several specialty chemical suppliers now offering the compound in research quantities. Market analysis indicates increasing demand for custom phenolic derivatives, particularly those with potential pharmaceutical applications. Pricing trends and availability metrics for this compound have become topics of interest in industry forums and supplier search queries, reflecting its growing importance in specialty chemical markets.
Looking toward future developments, 5-methyl-2-[2-(methylamino)ethyl]phenol continues to attract research attention across multiple disciplines. Emerging applications in areas such as advanced material synthesis and bioconjugation chemistry appear particularly promising based on recent publication trends and patent filings. Search engine data reveals growing interest in multifunctional phenolic building blocks, suggesting that compounds like this may play increasingly important roles in cutting-edge chemical research and development.
In conclusion, 5-methyl-2-[2-(methylamino)ethyl]phenol (CAS No. 1523813-47-9) represents a versatile and scientifically interesting compound with diverse potential applications. Its unique structural features and physicochemical properties make it valuable for pharmaceutical research, material science, and specialty chemical synthesis. As research into functionalized phenolic compounds continues to advance, this molecule is likely to maintain its relevance in scientific investigations and industrial applications, answering the growing number of technical queries appearing in academic and industry search patterns.
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